NTR 368

Apoptosis Neuroscience Neurodegeneration

Select NTR 368 for a defined, ligand-independent activation of p75NTR pro-death signaling, critical for apoptosis research. Unlike full neurotrophins, it precisely isolates the receptor's death domain function, offering a cleaner stimulus for screening assays and structural biophysics. Ensure consistent results in Alzheimer's disease modeling.

Molecular Formula C69H124N22O19
Molecular Weight 1565.9 g/mol
Cat. No. B10787821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNTR 368
Molecular FormulaC69H124N22O19
Molecular Weight1565.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)
InChIKeyZUALDXYFESKMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NTR 368 Peptide: A Defined p75NTR Fragment for Apoptosis Research


NTR 368 is a synthetic peptide fragment corresponding to residues 368–381 of the human p75 neurotrophin receptor (p75NTR) . It is widely recognized for its ability to adopt a helical conformation in micellar lipid environments and acts as a potent inducer of neural apoptosis . This peptide is a critical tool for dissecting the ligand-independent, pro-death signaling pathways of p75NTR, offering a defined molecular entity for investigating neurodegenerative mechanisms and potential therapeutic interventions.

The Critical Specificity of NTR 368: Beyond Generic p75NTR Ligands


Unlike full-length ligands like NGF or generic caspase inhibitors, NTR 368 mimics a specific intracellular domain of p75NTR . Its activity is critically dependent on its structural conformation, which is induced by membrane-like environments . Substituting NTR 368 with a random-sequence peptide, a scrambled control, or a full-length neurotrophin will not replicate its unique, ligand-independent activation of apoptotic signaling pathways. This specificity is essential for experiments aiming to isolate the receptor's intrinsic death domain function from its ligand-activated survival signaling.

Quantifying NTR 368's Apoptotic Potency: Evidence for Scientific Selection


Evaluating the Pro-Apoptotic Efficacy of NTR 368 Compared to Native Neurotrophin

NTR 368 potently induces apoptosis in neural cell lines, whereas its functional counterpart, the full-length NGF protein, typically promotes survival via the same receptor. In human neuroblastoma SH-SY5Y cells, NTR 368 (at 10 μM) induced a significant ~40% increase in apoptosis over control cultures, as measured by TUNEL assay [1]. In contrast, NGF treatment (100 ng/mL) is a well-established survival factor in this cell type, promoting differentiation and reducing baseline apoptosis [2]. This direct comparison highlights the peptide's unique ability to flip the p75NTR signaling outcome from survival to death.

Apoptosis Neuroscience Neurodegeneration

Structure-Function Analysis: Helical Propensity of NTR 368 in a Membrane-Mimetic Environment

The biological activity of NTR 368 is structurally dependent on its ability to adopt an α-helical conformation. Circular dichroism (CD) spectroscopy demonstrates that NTR 368 transitions from a random coil in aqueous buffer to a significant helical structure (approximately 40-50% α-helical content) in the presence of micellar lipids like SDS or dodecylphosphocholine (DPC) [1]. A scrambled peptide with the same amino acid composition but different sequence (e.g., Ac-RALDTLLARIALQ-NH2) fails to form this helix under identical conditions, remaining predominantly unstructured [1]. This conformational change is directly linked to its ability to interact with and activate downstream death-signaling pathways.

Structural Biology Peptide Chemistry Biophysics

Assessing Pro-Apoptotic Potency: NTR 368 vs. Generic Caspase Inhibitor

The pro-apoptotic effect of NTR 368 is specific and mechanistically distinct from general cytotoxic stress. In primary cultures of rat cortical neurons, NTR 368 (50 μM) induces a ~55% loss of cell viability over 24 hours, as assessed by MTT assay [1]. This effect is completely blocked by the addition of 50 μM z-VAD-fmk, a broad-spectrum caspase inhibitor, confirming that the cell death proceeds via canonical apoptotic pathways [1]. This establishes a clear mechanistic differentiation from necrotic cell death or other forms of non-specific toxicity.

Apoptosis Pharmacology Cell Signaling

NTR 368 Procurement Guide: Optimal Experimental Applications


In Vitro Modeling of p75NTR-Mediated Neurodegeneration

Use NTR 368 to selectively trigger the ligand-independent, pro-death signaling of p75NTR in primary neuronal or neuroblastoma cell lines (e.g., SH-SY5Y). This is essential for mimicking aspects of Alzheimer's disease pathology where p75NTR is upregulated and contributes to amyloid-beta-induced toxicity. The peptide's ability to induce apoptosis without requiring a co-receptor complex makes it a cleaner alternative to using full-length neurotrophins [1].

Screening and Validation of p75NTR Signaling Inhibitors

Incorporate NTR 368 as a consistent and potent apoptotic stimulus in high-throughput screening assays. By using NTR 368 to initiate the death signal, researchers can screen small molecule libraries or biologics for their ability to rescue cells, identifying novel inhibitors of p75NTR-mediated signaling or downstream executioner caspases [1].

Structural and Biophysical Studies of Receptor Activation

Given its defined structural transition in lipid environments, NTR 368 is an ideal tool for biophysical studies. It can be used in surface plasmon resonance (SPR) or fluorescence anisotropy assays to characterize its binding to intracellular adaptor proteins (e.g., NRAGE, NRIF) that mediate apoptosis, providing quantitative insights into the early steps of the p75NTR death pathway [2].

Quality Control and Structural Benchmarking

Employ NTR 368 as a positive control for circular dichroism (CD) spectroscopy to verify the structure-inducing properties of novel lipid formulations or membrane mimetics. Its well-characterized transition from random coil to α-helix serves as a benchmark for validating experimental conditions and ensuring the structural integrity of other membrane-active peptides [3].

Technical Documentation Hub

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